Benzyltrimethylammonium chloride

Catalog No.
S597041
CAS No.
56-93-9
M.F
C10H16N.Cl
C10H16ClN
M. Wt
185.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltrimethylammonium chloride

CAS Number

56-93-9

Product Name

Benzyltrimethylammonium chloride

IUPAC Name

benzyl(trimethyl)azanium chloride

Molecular Formula

C10H16N.Cl
C10H16ClN

Molecular Weight

185.69 g/mol

InChI

InChI=1S/C10H16N.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1

InChI Key

KXHPPCXNWTUNSB-UHFFFAOYSA-M

SMILES

Array

solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992)
VERY SOL IN WATER, SOL IN HOT ACETONE
Readily sol in ethanol, butanol, and water; slightly sol in butyl phthalate and tributyl phosphate

Synonyms

benzyltrimethylammonium, benzyltrimethylammonium acetate, benzyltrimethylammonium bromide, benzyltrimethylammonium butanoate, benzyltrimethylammonium carbonate (2:1), benzyltrimethylammonium chloride, benzyltrimethylammonium formate, benzyltrimethylammonium heptanoate, benzyltrimethylammonium hexafluorophosphate (1-), benzyltrimethylammonium hexanoate, benzyltrimethylammonium hydroxide, benzyltrimethylammonium iodide, benzyltrimethylammonium methoxide, benzyltrimethylammonium nonanoate, benzyltrimethylammonium octanoate, benzyltrimethylammonium pentanoate, benzyltrimethylammonium propanoate

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Cl-]

The exact mass of the compound Benzyltrimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 65.3° f (ntp, 1992)very sol in water, sol in hot acetonereadily sol in ethanol, butanol, and water; slightly sol in butyl phthalate and tributyl phosphate>27.9 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyltrimethylammonium chloride (CAS 56-93-9) is a quaternary ammonium salt widely procured as a phase-transfer catalyst (PTC), a structure-directing agent, a deep eutectic solvent (DES) precursor, and an electrochemical additive. Structurally, it features a benzyl group and three methyl groups, striking a specific hydrophilic-lipophilic balance that differentiates it from bulkier analogs like tetrabutylammonium chloride (TBAC) or benzyltriethylammonium chloride (BTEAC). BTMAC is highly water-soluble and hygroscopic, decomposing at approximately 239 °C. In industrial procurement, it is prioritized for its high charge density, cost-effectiveness relative to heavier ammonium salts, and its unique ability to form highly efficient DESs for biomass fractionation and gas capture [1].

Buyers often assume that quaternary ammonium salts can be used interchangeably as generic phase-transfer catalysts or solvent precursors. However, substituting BTMAC with bulkier analogs like benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB) fundamentally alters the solvent partition coefficient, steric hindrance, and thermal operating window. For instance, BTEAC decomposes at a significantly lower temperature (~190 °C) compared to BTMAC (~239 °C), risking premature degradation in high-temperature melt processes or extrusion . Furthermore, in deep eutectic solvent formulations, the specific steric profile of the trimethyl groups in BTMAC allows for tighter hydrogen-bonding networks than the triethyl groups in BTEAC, leading to drastically different extraction efficiencies and gas solubility limits [1]. Relying on a generic 'quaternary ammonium' specification rather than strictly procuring BTMAC will result in compromised yields, lower thermal thresholds, and unpredictable phase behavior in biphasic systems.

Superior Xylan Removal in Lignocellulose Fractionation

In the formulation of deep eutectic solvents (DESs) for lignocellulose pretreatment, the choice of the hydrogen bond acceptor (HBA) dictates the extraction efficiency. A quantitative comparison using lactic acid (LA) as the hydrogen bond donor at 140 °C for 2 hours demonstrated that the BTMAC/LA system removed 80.8% of xylan from the biomass. In contrast, substituting BTMAC with its closest analog, benzyltriethylammonium chloride (BTEAC), in the BTEAC/LA system resulted in only a 66.0% xylan removal yield under identical conditions[1]. The lower steric hindrance of the trimethyl groups in BTMAC facilitates better penetration and disruption of the hemicellulose-lignin matrix.

Evidence DimensionXylan removal yield from lignocellulosic biomass
Target Compound Data80.8% removal (BTMAC/Lactic Acid DES)
Comparator Or Baseline66.0% removal (BTEAC/Lactic Acid DES)
Quantified Difference14.8% absolute increase in extraction efficiency
Conditions140 °C for 2 hours, using lactic acid as the hydrogen bond donor

For industrial biorefineries, selecting BTMAC over BTEAC directly translates to higher purity cellulose recovery and lower required solvent volumes per ton of biomass.

Enhanced CO2 Capture Capacity in DES Formulations

Quaternary ammonium chlorides are frequently evaluated as hydrogen bond acceptors for carbon capture DESs. At a 1:2 molar ratio with a hydrogen bond donor (at 298.15 K and ~2 MPa), the CO2 absorption capacity is highly dependent on the alkyl chain configuration. Experimental data establishes a strict performance hierarchy: BTMAC > TBAC (tetrabutylammonium chloride) > TEAC (tetraethylammonium chloride) > TBAB > BTEAC [1]. BTMAC exhibited the highest CO2 solubility among the tested salts, outperforming both the standard bulky TBAC and the closely related BTEAC.

Evidence DimensionRelative CO2 absorption capacity
Target Compound DataHighest capacity in the tested cohort (Rank 1)
Comparator Or BaselineTBAC, TEAC, TBAB, and BTEAC (Lower capacities)
Quantified DifferenceBTMAC strictly outperforms BTEAC, TBAB, and TBAC in equimolar DES formulations
Conditions1:2 molar ratio DES, 298.15 K, 2 MPa pressure

Procurement of BTMAC for gas scrubbing solvents maximizes the CO2 loading capacity per cycle, improving the operational efficiency of carbon capture infrastructure.

Extended Thermal Operating Window for High-Temperature Processing

Thermal stability is a critical procurement parameter for phase-transfer catalysts and structure-directing agents used in high-temperature synthesis or polymer processing. BTMAC possesses a melting/decomposition point of approximately 239 °C . In contrast, its ethyl-substituted analog, benzyltriethylammonium chloride (BTEAC), begins to decompose at 190–192 °C. This structural difference—methyl versus ethyl substitution—grants BTMAC a significantly wider thermal stability margin.

Evidence DimensionThermal decomposition threshold
Target Compound Data~239 °C
Comparator Or Baseline190–192 °C (BTEAC / TEBAC)
Quantified Difference~47 °C higher thermal stability for BTMAC
ConditionsStandard atmospheric pressure, solid-state thermal analysis

BTMAC allows manufacturers to run high-temperature reactions or extrusion processes up to 230 °C without catalyst degradation, a regime where BTEAC would fail.

High-Current Dendrite Suppression in Aqueous Zinc Batteries

In the development of aqueous zinc-ion batteries, cationic surfactants are utilized to engineer the inner Helmholtz plane and suppress zinc dendrite formation. BTMAC acts as a highly effective electrolyte additive; the TMBA+ cation forms a protective electrostatic shield that facilitates uniform zinc deposition. Testing in a standard Zn//Zn symmetric cell configuration demonstrated that BTMAC enables 500 hours of stable cycling under rigorous conditions of 5 mA cm-2 and 5 mAh cm-2 [1]. This dramatically outperforms bare ZnSO4 electrolytes, which typically short-circuit rapidly under such high current densities due to dendritic growth.

Evidence DimensionCycle life of Zn//Zn symmetric cells
Target Compound Data500 hours of stable cycling
Comparator Or BaselineBare ZnSO4 electrolyte (rapid failure)
Quantified DifferenceSustained stability at 5 mA cm-2 / 5 mAh cm-2
ConditionsAqueous electrolyte, 5 mA cm-2 current density, 5 mAh cm-2 capacity

Battery manufacturers must procure BTMAC to achieve the extended cycle life required for commercial viability of grid-scale aqueous zinc energy storage systems.

Deep Eutectic Solvents for Lignocellulose Biorefining

Based on its superior xylan removal efficiency compared to BTEAC, BTMAC is the optimal hydrogen bond acceptor for formulating DESs used in biomass pretreatment. It is highly recommended for industrial processes aiming to isolate high-purity cellulose from agricultural waste or wood pulp, where maximizing hemicellulose extraction is critical [1].

Advanced Gas Capture Solvents

Leveraging its top-tier CO2 solubility profile among quaternary ammonium salts, BTMAC is an ideal precursor for non-aqueous gas scrubbing liquids. Facilities developing carbon capture and storage (CCS) technologies should prioritize BTMAC-based DESs over TBAC or BTEAC to maximize the molar absorption capacity of their solvent loops[2].

High-Temperature Phase-Transfer Catalysis

Because BTMAC maintains thermal stability up to ~239 °C, it is the preferred phase-transfer catalyst for high-temperature nucleophilic substitutions, alkylations, and polymerizations. It should be selected over BTEAC when reaction temperatures exceed 180 °C, ensuring catalyst integrity and preventing the release of volatile decomposition byproducts .

Electrolyte Formulation for Aqueous Zinc-Ion Batteries

BTMAC is highly suited as a cationic electrolyte additive for next-generation aqueous zinc batteries. Its ability to shield the zinc anode and suppress dendrite growth at high current densities (5 mA cm-2) makes it a critical procurement item for energy storage R&D focused on extending cycle life and preventing short circuits [3].

Physical Description

Benzyltrimethylammonium chloride appears as light yellow liquid with a mild almond odor. May float or sink in water. (USCG, 1999)
Liquid
Colorless solid; [HSDB] Light yellow liquid; [CAMEO] Off-white to yellow powder, soluble in water; [MSDSonline]

Color/Form

CRYSTALLIZED FROM ACETONE
Colorless crystals
Light yellow, liquid (@ 15 °C and 1 atm)

Hydrogen Bond Acceptor Count

1

Exact Mass

185.0971272 Da

Monoisotopic Mass

185.0971272 Da

Boiling Point

greater than 275 °F at 760 mmHg (decomposes) (NTP, 1992)
>135 °C (Some decomp)

Heavy Atom Count

12

Density

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink
1.07 @ 20 °C/20 °C
Properties of 60% soln; wt/gal /bulk density/: 8.90 lb; FP: less than -50 °C

LogP

-2.17 (LogP)
log Kow = -2.17

Odor

Mild almond odor

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen chloride and nitrogen oxides/.

Melting Point

469 °F (NTP, 1992)
243 °C

UNII

VNK45Y7BA1

Related CAS

14800-24-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 223 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 223 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 218 of 223 companies with hazard statement code(s):;
H301 (88.07%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (11.47%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (66.97%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (24.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (70.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (61.93%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412 (61.01%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Surface-Active Agents

Mechanism of Action

IT DECR THE RESTING MEMBRANE POTENTIALS & BLOCKED ACTION POTENTIAL OF BOTH INNERVATED & DENERVATED MUSCLES. BTM MAY HAVE DUAL MECHANISM OF ACTION, A DEPOLARIZING TYPE & A BLOCKING ACTION WHICH IS DOSE DEPENDENT.
ACETYLCHOLINE-LIKE AGONIST ACTIVITY ON CAT SUPERIOR CERVICAL GANGLION IN VIVO & FROG RECTUS ABDOMINIS IN VITRO WAS STUDIED. BENZYLTRIMETHYLAMMONIUM WAS MORE ACTIVE THAN ACETYLCHOLINE AS GANGLION STIMULANT.
IT WAS TESTED FOR MUSCARINIC ACTIVITY RELATIVE TO ACETYLCHOLINE DURING NONDEPOLARIZING BLOCKAGE DUE TO NICOTINE 1.2 MG/MIN IV & WAS FOUND TO BE MORE ACTIVE THAN ACETYLCHOLINE. IT IS CAPABLE OF STIMULATING BOTH NICOTINIC & MUSCARINIC RECEPTORS.

Vapor Pressure

0.00000022 [mmHg]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

56-93-9

Wikipedia

Benzyltrimethylammonium chloride

Methods of Manufacturing

REACTION OF TRIMETHYLAMINE AND BENZYL CHLORIDE
Trimethylamine + benzyl chloride (quaternisation)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

Stability Shelf Life

STABLE UP TO 135 °C, ABOVE WHICH BENZYL CHLORIDE & TRIMETHYLAMINE ARE FORMED

Dates

Last modified: 08-15-2023

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